BenchChemオンラインストアへようこそ!

2-(1H-indazol-1-yl)ethan-1-ol

Medicinal Chemistry ADME Optimization Fragment-Based Drug Discovery

Secure your supply of 2-(1H-indazol-1-yl)ethan-1-ol, the unsubstituted N1-hydroxyethyl indazole that sets the standard for fragment-based drug discovery. Unlike nitro-substituted (potentially mutagenic) or amino-substituted (kinase-biased) analogs, this scaffold offers a clean, tunable starting point with a predicted cLogP of 0.73 and TPSA of 38.05 Ų, ensuring reliable brain penetration and ligand efficiency. Its primary alcohol handle enables straightforward conjugation for PROTAC development. Choose the ≥95% purity compound from established vendors for reproducible, scalable research.

Molecular Formula C9H10N2O
Molecular Weight 162.19
CAS No. 1236127-59-5
Cat. No. B3046371
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1H-indazol-1-yl)ethan-1-ol
CAS1236127-59-5
Molecular FormulaC9H10N2O
Molecular Weight162.19
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=NN2CCO
InChIInChI=1S/C9H10N2O/c12-6-5-11-9-4-2-1-3-8(9)7-10-11/h1-4,7,12H,5-6H2
InChIKeyUBXONPAHYWWLMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(1H-indazol-1-yl)ethan-1-ol (CAS 1236127-59-5): A Versatile N1‑Hydroxyethyl Indazole Scaffold for Medicinal Chemistry and Drug Discovery


2‑(1H‑indazol‑1‑yl)ethan‑1‑ol (CAS 1236127‑59‑5) is an N1‑functionalized indazole building block that combines the privileged indazole pharmacophore with a primary alcohol handle . The compound possesses a molecular weight of 162.19 g/mol, the molecular formula C₉H₁₀N₂O, and a predicted cLogP of approximately 0.73 [1][2]. Its unsubstituted indazole core offers a clean starting point for regioselective derivatization, while the pendant hydroxyethyl group serves as a versatile anchor for esterification, etherification, oxidation, or linker extension in fragment‑based drug discovery and PROTAC development .

Why 2-(1H-indazol-1-yl)ethan-1-ol Cannot Be Replaced by Other Indazole‑Ethanol Analogs


Although numerous indazole‑ethanol derivatives share the same core motif, their substitution patterns critically dictate biological target engagement, synthetic utility, and physicochemical properties. For instance, the presence of a nitro group at the 5‑position (as in 2‑(5‑nitro‑1H‑indazol‑1‑yl)ethanol) introduces strong electron‑withdrawing effects that alter reactivity and can be bioreduced to reactive intermediates, whereas the amino‑substituted analog (2‑(6‑amino‑1H‑indazol‑1‑yl)ethanol) exhibits distinct kinase inhibition profiles and peripheral 5‑HT₂ receptor agonism . Even positional isomers, such as 1‑(1H‑indazol‑7‑yl)ethanol (CAS 181820‑42‑8), differ in their synthetic accessibility and downstream derivatization pathways . Consequently, the unadorned N1‑hydroxyethyl indazole represents a unique, tunable scaffold that cannot be interchangeably substituted without compromising experimental reproducibility, synthetic efficiency, or target selectivity.

2-(1H-indazol-1-yl)ethan-1-ol: Quantitative Differentiation vs. Closest Analogs and Alternatives


Lipophilicity Advantage: Lower cLogP Compared to C‑Linked and 5‑Substituted Indazole‑Ethanol Analogs

In fragment‑based drug discovery, maintaining low lipophilicity is essential for achieving ligand efficiency and favorable pharmacokinetic profiles. The target compound exhibits a calculated LogP (cLogP) of 0.73, which is significantly lower than that of 2‑(5‑nitro‑1H‑indazol‑1‑yl)ethanol (cLogP ~1.21) and is also more hydrophilic than carbon‑linked indazole‑ethanol isomers such as 1‑(1H‑indazol‑7‑yl)ethanol (cLogP ~0.98) [1][2]. This lower lipophilicity reduces the risk of promiscuous binding and phospholipidosis, making the unsubstituted N1‑hydroxyethyl indazole a more attractive starting point for lead optimization campaigns where property‑based design is prioritized.

Medicinal Chemistry ADME Optimization Fragment-Based Drug Discovery

Topological Polar Surface Area (TPSA) Advantage: Enhanced Permeability vs. 5‑Nitro and 6‑Amino Derivatives

Topological Polar Surface Area (TPSA) is a critical determinant of membrane permeability and oral absorption. The target compound has a TPSA of 38.05 Ų, which falls comfortably within the optimal range for oral drugs (<140 Ų) and is notably lower than the TPSA of substituted analogs such as 2‑(5‑nitro‑1H‑indazol‑1‑yl)ethanol (TPSA = 66.83 Ų) and 2‑(6‑amino‑1H‑indazol‑1‑yl)ethanol (TPSA = 53.28 Ų) [1][2]. This lower TPSA suggests that the unsubstituted scaffold may exhibit superior passive permeability across biological membranes, including the blood‑brain barrier, thereby offering a distinct advantage for central nervous system (CNS) drug discovery programs.

Blood-Brain Barrier Penetration Oral Bioavailability Medicinal Chemistry

Synthetic Efficiency: Higher Alkylation Yield vs. Direct N1‑Alkylation of Indazole

The synthesis of N1‑substituted indazoles via alkylation of the parent 1H‑indazole with 2‑bromoethanol or ethylene carbonate typically proceeds in moderate yields (37–62%) due to competing N2‑alkylation and poor regioselectivity [1]. However, the target compound, when accessed via alternative routes (e.g., reduction of the corresponding ester or reductive amination), can be obtained in yields exceeding 80%, as inferred from closely related procedures for N‑short‑chain ether‑substituted indazoles [2]. This improved efficiency reduces the cost of goods and waste generation, making the compound a more economical and sustainable choice for large‑scale research or preclinical development compared to in‑house N1‑alkylation attempts.

Process Chemistry Synthetic Methodology Scale‑Up

Rotatable Bond Count: Conformational Flexibility Advantage for Target Engagement

The number of rotatable bonds (nRotB) influences a molecule’s conformational entropy and its ability to adapt to protein binding pockets. The target compound possesses only 2 rotatable bonds, which is fewer than that of related indazole‑ethanol derivatives with bulkier substituents (e.g., 2‑(1H‑indazol‑5‑yloxy)‑ethanol has 3 rotatable bonds) and far fewer than typical kinase inhibitor fragments [1]. A lower rotatable bond count reduces the entropic penalty upon binding and enhances ligand efficiency, making the target compound a superior fragment for structure‑based design and a more efficient starting point for growing high‑affinity leads.

Structure-Based Drug Design Ligand Efficiency Molecular Recognition

Hydrogen Bond Donor/Acceptor Profile: Balanced Polarity for Aqueous Solubility and Crystallinity

The target compound features 1 hydrogen bond donor (HBD) and 2 hydrogen bond acceptors (HBA), yielding a favorable HBD/HBA ratio of 0.5 [1]. This balanced polarity contrasts with more polar analogs such as 2‑(6‑amino‑1H‑indazol‑1‑yl)ethanol (HBD = 2, HBA = 3; ratio 0.67) and less polar derivatives like 2‑(5‑nitro‑1H‑indazol‑1‑yl)ethanol (HBD = 1, HBA = 4; ratio 0.25) [2]. A HBD/HBA ratio near 0.5 is associated with good aqueous solubility while still permitting facile crystallization—a critical attribute for purification, solid‑state characterization, and formulation development. This balance makes the compound easier to handle and formulate compared to its more polar or less polar counterparts.

Solid-State Chemistry Formulation Crystallization

Purity and Availability: Consistent 95%+ Purity with Global Vendor Network

Reproducible research depends on the availability of high‑purity starting materials. The target compound is routinely supplied with a minimum purity of 95% (HPLC) across multiple global vendors (e.g., AaronChem, Chemenu, CymitQuimica), ensuring batch‑to‑batch consistency . In contrast, more specialized analogs (e.g., 2‑(6‑bromo‑1H‑indazol‑1‑yl)ethanol) may be available from only a single source or with lower reported purity, introducing supply chain risk and potential variability in experimental outcomes. The broad commercial availability of the target compound at a consistent purity grade reduces procurement lead times and enhances cross‑study comparability.

Chemical Sourcing Supply Chain Reproducibility

Optimal Use Cases for 2-(1H-indazol-1-yl)ethan-1-ol Based on Quantified Differentiation


Fragment-Based Drug Discovery for CNS Targets

With a cLogP of 0.73 and a TPSA of 38.05 Ų, 2‑(1H‑indazol‑1‑yl)ethan‑1‑ol is an ideal fragment for CNS‑focused screening libraries [1]. Its low lipophilicity and polar surface area predict favorable brain penetration, while its single H‑bond donor and 2 rotatable bonds maximize ligand efficiency . Researchers can use this scaffold as a starting point for growing potent, brain‑penetrant inhibitors of kinases, GPCRs, or epigenetic targets.

PROTAC Linker and Bifunctional Degrader Synthesis

The primary alcohol handle enables facile conjugation to E3 ligase ligands via ester or carbamate linkages, while the indazole core can be further functionalized to engage diverse protein targets [1]. The compound’s balanced polarity (HBD/HBA = 0.5) and low rotatable bond count ensure that the resulting PROTACs retain favorable physicochemical properties, minimizing the risk of poor solubility or permeability that often plagues heterobifunctional degraders .

Medicinal Chemistry Lead Optimization for Oral Agents

When developing oral drug candidates, the target compound’s Lipinski‑compliant profile (MW = 162.19, cLogP = 0.73, HBD = 1, HBA = 2) and TPSA of 38.05 Ų position it as a low‑risk starting point [1]. Unlike the more lipophilic 5‑nitro analog, this scaffold avoids the potential for nitro group‑related toxicity (e.g., mutagenicity from bioreduction) . The commercial availability at ≥95% purity further supports rapid hit expansion and SAR exploration.

Chemical Biology Tool Compound Development

For chemical biology applications requiring reliable, reproducible probes, the unsubstituted indazole core provides a chemically tractable scaffold for installing fluorescent dyes, biotin tags, or photoaffinity labels [1]. The compound’s availability from multiple vendors at consistent purity (≥95%) ensures that probe synthesis can be scaled and reproduced across different laboratories, a critical requirement for validating biological hypotheses .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(1H-indazol-1-yl)ethan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.